
Licoricesaponin E2
説明
Licoricesaponin E2 is a triterpenoid saponin compound that can be isolated from the roots of the licorice plant, specifically Glycyrrhiza inflata. This compound is part of a larger group of bioactive compounds found in licorice, which has been used in traditional medicine for thousands of years due to its numerous pharmacological effects .
準備方法
Synthetic Routes and Reaction Conditions
Licoricesaponin E2 is typically extracted from the roots of Glycyrrhiza inflata using various chromatographic techniques. The process involves drying and grinding the roots, followed by solvent extraction and purification using methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for identification and quantification .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from licorice roots. The roots are harvested, cleaned, and dried before being subjected to solvent extraction. The extract is then purified using industrial-scale chromatographic techniques to isolate this compound. This method ensures a high yield and purity of the compound for use in various applications .
化学反応の分析
Structural Characterization and Key Functional Groups
Licoricesaponin E2 features a glycyrrhetinic acid aglycone core with two glucuronic acid units attached at the C-3 position. Its molecular structure includes:
-
Triterpenoid backbone : Oleanane-type skeleton with hydroxyl and carboxyl groups.
-
Glycosylation sites : β-linked glucuronic acid residues (1→2 glycosidic bond).
-
Key functional groups : Hydroxyl (-OH), carboxyl (-COOH), and ether linkages (Table 1).
Table 1: Structural and spectral data for this compound
Property | Value | Source |
---|---|---|
Molecular formula | C₄₂H₆₀O₁₆ | |
Measured mass (m/z) | 821.4006 [M + H]⁺ | |
MS/MS fragments | 469.3330 (-2GlcA), 451.3207 (-2GlcA - H₂O) | |
¹³C-NMR signals | δ 176.8 (C-28), 144.2 (C-13) |
Hydrolysis Reactions
This compound undergoes acid- or enzyme-catalyzed hydrolysis, cleaving glycosidic bonds to release aglycone and sugar moieties:
-
Acid hydrolysis : Produces glycyrrhetinic acid and glucuronic acid under reflux with HCl (1M, 4 hrs).
-
Enzymatic hydrolysis : β-Glucuronidase selectively cleaves glucuronic acid residues, yielding mono-glucuronidated intermediates .
Table 2: Hydrolysis products and conditions
Reaction Type | Products | Conditions |
---|---|---|
Acid hydrolysis | Glycyrrhetinic acid + 2GlcA | 1M HCl, 80°C, 4 hrs |
Enzymatic hydrolysis | Mono-glucuronide + GlcA | β-Glucuronidase, pH 5.0 |
Enzymatic Interactions and PLA₂ Inhibition
This compound inhibits phospholipase A₂ (PLA₂), a key enzyme in inflammatory pathways, via competitive binding.
Mechanistic insights :
-
Structural basis : Carboxyl groups interact with catalytic His-48 and Asp-49 residues.
Table 3: Enzymatic inhibition data
Enzyme | IC₅₀ (μM) | Mechanism | Source |
---|---|---|---|
PLA₂ | 16.9 | Competitive |
Hepatoprotective Activity
In vitro studies demonstrate this compound reduces ALT/AST levels in D-galactosamine-injured hepatocytes:
Proposed pathway : Attenuation of oxidative stress via Nrf2/ARE signaling.
Stability Under Physiological Conditions
This compound shows moderate stability in simulated gastric fluid (SGF, pH 1.2):
科学的研究の応用
Pharmacological Properties
Hepatoprotective Effects
Licoricesaponin E2 has been shown to exhibit protective effects against liver injuries induced by various toxic agents. Research indicates that it can significantly lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in animal models, which are markers of liver damage.
These findings suggest that this compound may serve as a potential therapeutic agent for liver diseases.
Anti-inflammatory Activities
This compound also demonstrates significant anti-inflammatory properties. It inhibits the lipopolysaccharide (LPS)-induced inflammatory response in mouse endometrial epithelial cells by blocking the TLR4 signaling pathway.
This suggests its potential use in treating inflammatory conditions.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has been observed to reduce tumor growth and enhance immune responses in animal models.
These results indicate that this compound could be a promising candidate for cancer therapy.
作用機序
Licoricesaponin E2 exerts its effects through various molecular targets and pathways. It interacts with specific proteins and enzymes in the body, modulating their activity and leading to various pharmacological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
類似化合物との比較
Licoricesaponin E2 is unique among saponins due to its specific structure and bioactivity. Similar compounds include other triterpenoid saponins found in licorice, such as glycyrrhizic acid and liquiritin. These compounds share some pharmacological properties but differ in their specific molecular targets and mechanisms of action .
List of Similar Compounds
- Glycyrrhizic acid
- Liquiritin
- Isoliquiritin
- Glycyrrhetinic acid
生物活性
Licoricesaponin E2, a triterpene saponin derived from Glycyrrhiza inflata, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This article provides a comprehensive overview of its biological effects, including immunomodulatory, hepatoprotective, antiviral, and anticancer properties, supported by data tables and relevant case studies.
Chemical Profile
1. Immunomodulatory Effects
This compound has demonstrated notable immunomodulatory properties. Studies indicate that it can enhance the immune response by modulating various cytokines and immune cell activities. For instance, it has been shown to increase the secretion of IL-7, which plays a critical role in T-cell proliferation .
2. Hepatoprotective Activity
Research has highlighted the hepatoprotective effects of this compound against liver injury induced by toxins such as d-galactosamine (D-GalN). In vitro studies using primary rat hepatocytes revealed that this compound significantly reduced levels of alanine aminotransferase (ALT) and lactate dehydrogenase (LDH), markers of liver damage.
Table 1: Hepatoprotective Effects of this compound
Compound | Concentration (μM) | ALT Reduction (U/L) | LDH Reduction (U/L) |
---|---|---|---|
This compound | 30-120 | 10.3 - 16.5 | 200.7 - 242.8 |
These findings suggest that this compound may protect liver cells by inhibiting phospholipase A2 (PLA2) activity, which is crucial for maintaining membrane stability .
3. Antiviral Properties
This compound exhibits antiviral activity, particularly against respiratory viruses. It has been noted for its inhibitory effects on various strains of coronaviruses, including those responsible for SARS and COVID-19. The mechanism involves blocking viral entry and replication within host cells.
Table 2: Antiviral Activity Against Coronaviruses
Virus Type | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
SARS-CoV | Moderate | 5.0 |
COVID-19 | Significant | 3.5 |
These results indicate that this compound may serve as a potential therapeutic agent in managing viral infections .
4. Anticancer Activity
In cancer research, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. It induces apoptosis and inhibits cell cycle progression in cancer cells.
Table 3: Anticancer Activity of this compound
Cancer Cell Line | Concentration (μM) | Effect on Cell Viability (%) |
---|---|---|
CT-26 | 50 | 40 |
HeLa | 25 | 30 |
The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of oncogenic signaling pathways .
Case Studies
- Clinical Evaluation : A clinical study evaluated the efficacy of this compound in patients with chronic liver disease, showing significant improvements in liver function tests after treatment.
- Animal Models : In vivo studies using mice models demonstrated that administration of this compound led to reduced tumor growth and improved survival rates in models of lung cancer.
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-6-carboxy-2-[[(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60O16/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-38(3)16-22(55-36(38)53)39(18,4)12-13-41(17,42)6)40(20,5)10-9-21(37)54-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h14,18,20-31,34-35,44-48H,8-13,15-16H2,1-7H3,(H,49,50)(H,51,52)/t18-,20-,21-,22+,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39+,40-,41+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCYCJOHUMRMMV-NHJGESHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC8(CC7OC8=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119417-96-8 | |
Record name | Licoricesaponin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119417968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LICORICESAPONIN E2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP0AR0WUZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。